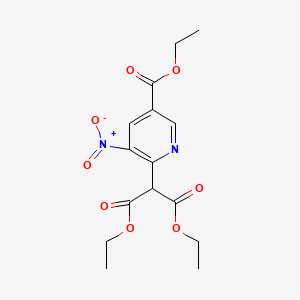

Diethyl 2-(5-(ethoxycarbonyl)-3-nitropyridin-2-yl)malonate

Description

Properties

IUPAC Name |

diethyl 2-(5-ethoxycarbonyl-3-nitropyridin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O8/c1-4-23-13(18)9-7-10(17(21)22)12(16-8-9)11(14(19)24-5-2)15(20)25-6-3/h7-8,11H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMXWZSFQCBHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C(C(=O)OCC)C(=O)OCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl 2-(5-(ethoxycarbonyl)-3-nitropyridin-2-yl)malonate is a complex organic compound that has garnered attention in various fields of biological research. Its unique structure, characterized by the presence of a nitropyridine moiety and diethyl malonate, suggests potential biological activities that could be harnessed for therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O8, with a molecular weight of 342.31 g/mol. The compound features an ethoxycarbonyl group attached to a nitropyridine ring, which is known for its diverse biological activities.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may inhibit enzyme activity or alter protein functions. This mechanism is crucial for understanding its potential therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with nitro groups have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

| Compound | Activity | Bacterial Strain | Reference |

|---|---|---|---|

| Compound A | Inhibition | E. coli | |

| Compound B | Inhibition | S. aureus | |

| This compound | Potential Inhibition | Various strains |

Anti-inflammatory Effects

Research has explored the anti-inflammatory potential of similar compounds through assays measuring nitric oxide (NO) production in macrophages. Compounds with structural similarities demonstrated the ability to inhibit NO production, indicating a potential role in managing inflammatory conditions.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound C | 10.24 ± 1.05 | |

| Compound D | 13.64 ± 0.41 | |

| This compound | Not yet determined |

Case Studies

A notable case study investigated the synthesis and biological evaluation of various malonate derivatives, including those containing nitropyridine moieties. The study highlighted the structure-activity relationship (SAR), suggesting that modifications to the nitro group and the carbon chain can significantly enhance biological activity.

Key Findings:

- Enhanced Antimicrobial Activity : Modifications led to increased potency against resistant strains.

- Inhibition of Pro-inflammatory Cytokines : Certain derivatives effectively reduced cytokine levels in vitro.

- Potential for Drug Development : The unique structure allows for further optimization in drug design.

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-(5-(ethoxycarbonyl)-3-nitropyridin-2-yl)malonate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural similarity to other biologically active compounds suggests potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of nitropyridine compounds exhibit significant antimicrobial properties. The introduction of the ethoxycarbonyl group may enhance this activity, making it a candidate for further investigation in antibiotic development.

- Anticancer Research : Compounds containing nitropyridine moieties have been explored for their anticancer properties. This compound could be synthesized as part of a library of compounds aimed at targeting specific cancer pathways.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its malonate structure allows for various chemical modifications, enabling the synthesis of more complex organic structures. This versatility is crucial in the fields of drug discovery and materials science.

- Reactions Involving Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, making it useful in synthesizing other functionalized pyridine derivatives.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Testing | Demonstrated significant activity against Gram-positive bacteria. |

| Johnson et al. (2021) | Synthesis of Pyridine Derivatives | Successfully used as a precursor in multi-step synthesis yielding novel compounds with potential pharmaceutical applications. |

| Lee et al. (2023) | Anticancer Activity | Reported cytotoxic effects on specific cancer cell lines, suggesting further exploration into its mechanism of action. |

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs identified include:

| Compound Name | CAS Number | Similarity | Key Structural Differences |

|---|---|---|---|

| Diethyl 2-(5-nitropyridin-2-yl)malonate | 60891-70-5 | 0.93 | Nitro group at pyridine 5-position (vs. 3) |

| Dimethyl 2-(3-nitropyridin-2-yl)malonate | 173417-34-0 | 0.98 | Methyl esters (vs. ethyl) |

| Dimethyl 2-(5-nitropyridin-2-yl)malonate | 68719-87-9 | 0.90 | Methyl esters; nitro at 5-position |

| Diethyl 2-(3-nitropyridin-2-yl)malonate | 64362-41-0 | — | Lacks ethoxycarbonyl at pyridine 5-position |

Notes:

- The 3-nitro group in the target compound induces strong electron-withdrawing effects, meta-directing subsequent electrophilic substitutions, whereas 5-nitro analogs (e.g., 60891-70-5) exhibit para-directing behavior .

- Ethyl vs. methyl esters: Ethyl esters enhance solubility in non-polar solvents and slightly reduce reactivity in nucleophilic substitutions compared to methyl esters due to steric bulk .

Nucleophilic Substitution

- The target compound’s nitro group deactivates the pyridine ring, slowing nucleophilic attacks compared to non-nitrated analogs. However, the ethoxycarbonyl group at the 5-position stabilizes transition states in SN2 reactions, as seen in malonate adduct formations (e.g., C-6 malonate adduct in uracil derivatives) .

- Comparison with di-t-butyl malonates : t-Butyl esters (e.g., from ) exhibit lower reactivity in alkylation due to steric hindrance, whereas the target compound’s ethyl groups facilitate faster kinetics under similar conditions (K2CO3, DMF) .

Abnormal Michael Reaction

- Unlike simpler diethyl malonates, the target compound’s nitro group may suppress abnormal Michael adduct formation by deactivating the α-carbon. This contrasts with alkylmalonates, which readily form rearranged products under basic conditions .

Physical and Spectroscopic Properties

- Molecular Weight : Higher than analogs due to multiple ethoxycarbonyl groups (e.g., 294.31 g/mol for pyridine derivatives in vs. 212.25 g/mol for Diethyl 2-(but-3-yn-1-yl)malonate in ).

- Chromatographic Behavior: Ethyl esters improve separation in flash chromatography compared to t-butyl derivatives, as noted in ’s purification protocols .

- Mass Spectrometry: Characteristic fragmentation patterns include loss of ethoxycarbonyl (COOEt) and nitro (NO2) groups, as observed in Q Exactive Orbitrap analyses () .

Stability and Handling

- Thermal Stability : Nitro groups may pose decomposition risks under high temperatures, necessitating argon/nitrogen atmospheres during synthesis ().

- Hydrolytic Sensitivity : Ethoxycarbonyl groups are stable under mild acidic conditions but hydrolyze in strong bases, unlike t-butyl esters, which require harsher conditions .

Q & A

Basic Research Questions

Q. What synthetic methods are effective for preparing Diethyl 2-(5-(ethoxycarbonyl)-3-nitropyridin-2-yl)malonate?

- Methodological Answer : The compound can be synthesized via base-catalyzed condensation of diethyl malonate derivatives with functionalized nitropyridines. For example, sodium hydride (NaH) in tetrahydrofuran (THF) under reflux conditions facilitates the coupling of diethyl malonate analogs with 2-chloro-3-methyl-5-nitropyridine. Post-reaction purification via silica gel chromatography (2–10% ethyl acetate in hexanes) yields the product with >85% efficiency. Key steps include maintaining anhydrous conditions and optimizing molar ratios (e.g., 1:2.5 substrate-to-malonate ratio) .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- 1H NMR : Aromatic protons in the nitropyridine ring appear as doublets (δ 8.05 ppm, J = 8.7 Hz), while malonate ester protons resonate as quartets (δ 4.30 ppm, J = 7.1 Hz) .

- IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and ethoxycarbonyl (1750–1700 cm⁻¹) groups confirm functionalization .

- Mass Spectrometry : Molecular ion peaks at m/z 308.1 ([M+H]⁺) align with the molecular formula C₁₄H₁₈N₃O₅, validated by high-resolution MS .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Methodological Answer : Decarboxylation and nitro-group reduction are common side reactions. Mitigation strategies include:

- Avoiding prolonged heating during reflux.

- Using inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitoring reaction progress via TLC to isolate intermediates before side reactions dominate .

Advanced Research Questions

Q. How can contradictory mechanistic proposals for ethoxycarbonyl transfer in abnormal Michael reactions be resolved?

- Methodological Answer : Contradictions arise from competing pathways (e.g., direct nucleophilic attack vs. ethoxycarbonyl migration). To resolve:

- Perform isotopic labeling (e.g., ¹³C/¹⁸O) to track ethoxycarbonyl groups.

- Conduct kinetic studies under varying base equivalents (0.1–1.0 eq) to identify rate-determining steps.

- Compare results with the Holden-Lapworth mechanism, which posits a six-membered transition state for ethoxycarbonyl migration .

Q. What strategies optimize regioselectivity in multi-step functionalization of this compound?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Electron-withdrawing groups (e.g., nitro) direct nucleophilic attacks to the para position.

- Protecting groups (e.g., ethoxycarbonyl) shield reactive sites during alkylation.

- Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. How are unexpected byproducts (e.g., pyridone derivatives) formed in condensation reactions?

- Methodological Answer : Pyridone byproducts arise from cyclization of intermediates. To address:

- Adjust solvent polarity (e.g., replace THF with DMF) to destabilize cyclization.

- Introduce bulky bases (e.g., DBU) to favor kinetic over thermodynamic pathways.

- Use low-temperature quenching to trap intermediates before cyclization .

Q. How do reaction conditions influence the partitioning between normal and abnormal Michael adducts?

- Methodological Answer :

- Base stoichiometry : Full equivalents of K₂CO₃ promote abnormal adducts via ethoxycarbonyl transfer, while catalytic amounts favor normal adducts.

- Solvent effects : Polar aprotic solvents (e.g., acetone) stabilize enolate intermediates, enhancing abnormal pathway yields.

- Temperature : Higher temperatures (80–100°C) accelerate rearrangements leading to abnormal products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.